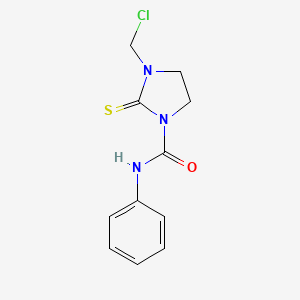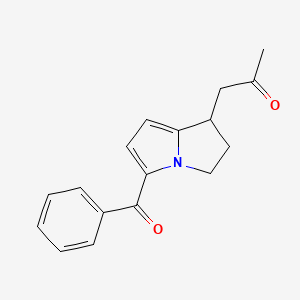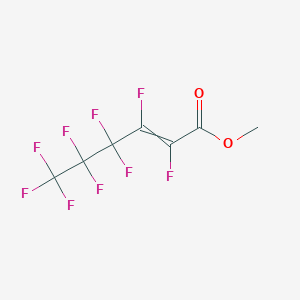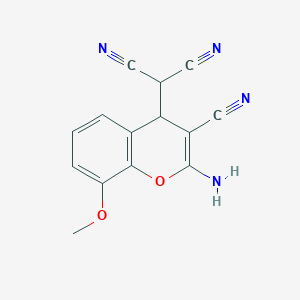
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. . The presence of multiple functional groups, such as amino, cyano, and methoxy, makes this compound an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile typically involves a multicomponent reaction. One common method includes the reaction of salicylaldehyde, malononitrile, and a suitable amine under basic conditions . The reaction is often catalyzed by bases such as imidazole or pentamethyldiethylenetriamine (PMDTA) . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the chromene ring.
Industrial Production Methods
The use of environmentally friendly catalysts and solvent-free conditions can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic effects on various cell lines.
Medicine: Investigated for its anticancer, antimicrobial, and antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-cyano-4H-chromen-4-yl phosphonates
- 2-amino-3-cyano-4H-chromen-4-yl phosphine oxides
- 2-amino-4H-chromenes
Uniqueness
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)malononitrile is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity . This structural variation can lead to different pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89770-21-8 |
|---|---|
Molekularformel |
C14H10N4O2 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-(2-amino-3-cyano-8-methoxy-4H-chromen-4-yl)propanedinitrile |
InChI |
InChI=1S/C14H10N4O2/c1-19-11-4-2-3-9-12(8(5-15)6-16)10(7-17)14(18)20-13(9)11/h2-4,8,12H,18H2,1H3 |
InChI-Schlüssel |
MHJKVBKNJXTABX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C(C2C(C#N)C#N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


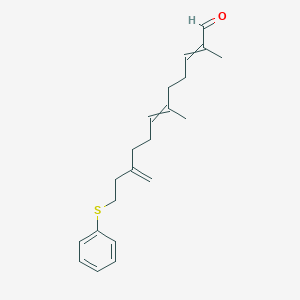
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
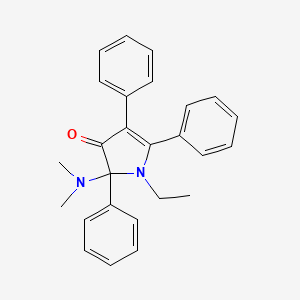
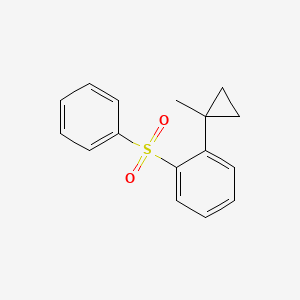
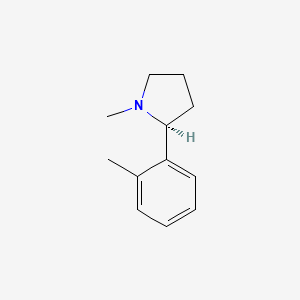

![2,4-Dimethyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14396170.png)
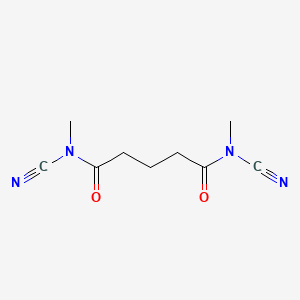
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
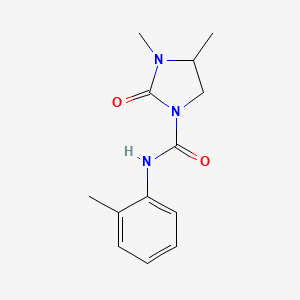
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
